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molecular formula C4H5ClO3 B1355520 Methyl 2-chloro-3-oxopropanoate CAS No. 20656-61-5

Methyl 2-chloro-3-oxopropanoate

Cat. No. B1355520
M. Wt: 136.53 g/mol
InChI Key: LXSUVYGZODASAI-UHFFFAOYSA-N
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Patent
US08168642B2

Procedure details

2.0 g (14.6 mmol) methyl formylchloroacetate (A. Gangjee, A. Vidwans, E. Elzein, et. Al. J. Med. Chem. 2001, 44, 1993-2003), and 1.6 g (21.3 mmol) thioacetamide were dissolved in 10 ml water, heated, and reacted at 95° C. for 5 hr. The reaction product was extracted with ethyl acetate for 3 times, the ethyl acetate phases were combined, washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, concentrated, and separated by a column chromatography to obtain 1.0 g methyl 2-methylthiazol-5-carboxylate (yield 43%), 1H NMR (CDCl3) 2.76 (3H, s), 3.89 (3H, s), 8.25 (1H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3](Cl)[C:4]([O:6][CH3:7])=[O:5])=O.[C:9]([NH2:12])(=[S:11])[CH3:10]>O>[CH3:10][C:9]1[S:11][C:3]([C:4]([O:6][CH3:7])=[O:5])=[CH:1][N:12]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)C(C(=O)OC)Cl
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
reacted at 95° C. for 5 hr
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
The reaction product was extracted with ethyl acetate for 3 times
WASH
Type
WASH
Details
washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
separated by a column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC=1SC(=CN1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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